molecular formula C12H11N3O3 B11728778 2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide

2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11728778
M. Wt: 245.23 g/mol
InChI Key: LVRIUZAILUDCAT-UHFFFAOYSA-N
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Description

2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a cyano group, a hydroxyimino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of cyanoacetohydrazide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solution with the addition of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group provides additional stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyano-N-(hydroxyiminomethyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-11-4-2-9(3-5-11)6-10(7-13)12(16)14-8-15-17/h2-6,8,17H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRIUZAILUDCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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